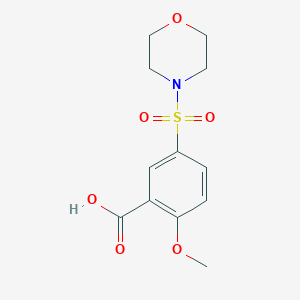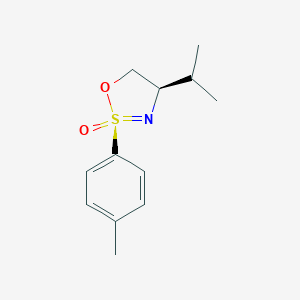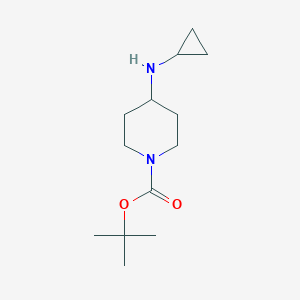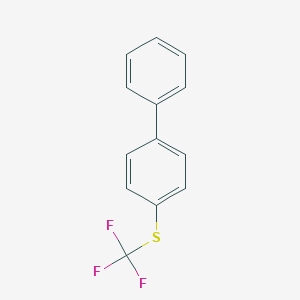![molecular formula C14H28Cl2N3O2P B061130 N-[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]cyclohexanamine CAS No. 169811-10-3](/img/structure/B61130.png)
N-[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-P-4-morpholinylphosphonic diamide is a complex chemical compound known for its unique structure and diverse applications. This compound is characterized by the presence of multiple functional groups, including chloroethyl, cyclohexyl, morpholinyl, and phosphonic diamide groups. These functional groups contribute to its reactivity and versatility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-N’-cyclohexyl-P-4-morpholinylphosphonic diamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N,N-bis(2-chloroethyl)methylamine with cyclohexylamine and morpholine in the presence of a phosphonic diamide reagent. The reaction is carried out under controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards. Advanced analytical techniques, such as gas chromatography and mass spectrometry, are used to monitor the quality and purity of the compound throughout the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-P-4-morpholinylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-P-4-morpholinylphosphonic diamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of N,N-Bis(2-chloroethyl)-N’-cyclohexyl-P-4-morpholinylphosphonic diamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This can result in changes in cellular function and signaling pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bis(2-chloroethyl) derivatives, such as N,N-bis(2-chloroethyl)amine and N,N-bis(2-chloroethyl)nitrous amide. These compounds share structural similarities but differ in their specific functional groups and reactivity .
Uniqueness
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-P-4-morpholinylphosphonic diamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl and morpholinyl groups, along with the phosphonic diamide moiety, distinguishes it from other bis(2-chloroethyl) derivatives and contributes to its versatility in various applications .
Propriétés
Numéro CAS |
169811-10-3 |
|---|---|
Formule moléculaire |
C14H28Cl2N3O2P |
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
N-[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]cyclohexanamine |
InChI |
InChI=1S/C14H28Cl2N3O2P/c15-6-8-18(9-7-16)22(20,19-10-12-21-13-11-19)17-14-4-2-1-3-5-14/h14H,1-13H2,(H,17,20) |
Clé InChI |
QGLZNJWMXJRYCA-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NP(=O)(N2CCOCC2)N(CCCl)CCCl |
SMILES canonique |
C1CCC(CC1)NP(=O)(N2CCOCC2)N(CCCl)CCCl |
Synonymes |
N-[bis(2-chloroethyl)amino-morpholin-4-yl-phosphoryl]cyclohexanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















